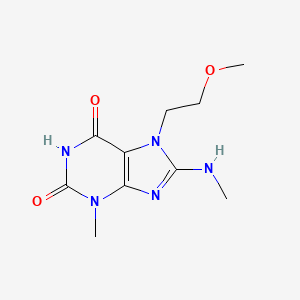

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione

Description

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione is a chemical compound with the molecular formula C10H14N4O3. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology.

Properties

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c1-11-9-12-7-6(15(9)4-5-18-3)8(16)13-10(17)14(7)2/h4-5H2,1-3H3,(H,11,12)(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINGSMBCCRCAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of 3-methylxanthine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Caffeine: A well-known purine derivative with stimulant properties.

Theophylline: Another purine derivative used in the treatment of respiratory diseases.

Pentoxifylline: A xanthine derivative with vasodilatory effects.

Uniqueness

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione is a purine derivative that has garnered interest due to its potential biological activities. This compound, with the molecular formula , is studied for its interactions with various biological systems and its potential therapeutic applications.

The primary mechanism of action of this compound involves its interaction with adenosine receptors in the brain. By binding to these receptors, the compound may modulate neurotransmitter release, influencing various physiological processes. Additionally, it may inhibit enzymes involved in purine metabolism, leading to altered cellular functions.

Potential Therapeutic Applications

Research indicates several promising therapeutic applications for this compound:

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, potentially benefiting conditions characterized by excessive inflammatory responses.

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

- Neurological Disorders : Given its interaction with adenosine receptors, it is being explored for potential benefits in treating neurological disorders such as epilepsy and neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have examined the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various tumor cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in purine metabolism. This inhibition can lead to altered cellular signaling pathways, which may be beneficial in treating diseases linked to dysregulated purine metabolism.

- Neuroprotective Effects : Research on animal models suggests that the compound may provide neuroprotective effects by modulating adenosine receptor activity, which could help mitigate neuronal damage in conditions like stroke or traumatic brain injury.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.